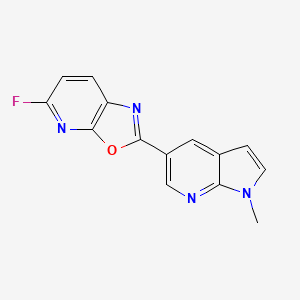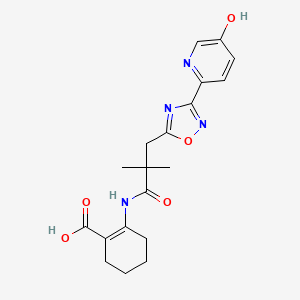![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-49-1](/img/structure/B609167.png)
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile
Übersicht
Beschreibung
ML399 ist ein Probe der zweiten Generation, das für die Hemmung der Interaktion zwischen Menin und Mixed-Lineage-Leukämie-(MLL)-Proteinen optimiert ist. Diese Verbindung wurde entwickelt, um die Einschränkungen des Probes der ersten Generation, ML227, zu überwinden, das eine metabolische Instabilität, eine verringerte Potenz und eine unerwünschte pharmakologische Aktivität aufwies . ML399 wurde mit einem strukturbasierten Ansatz entwickelt, um seine Nützlichkeit in in-vivo-mechanistischen Studien zu verbessern .
Vorbereitungsmethoden
Die Synthese von ML399 umfasst mehrere Schritte, beginnend mit der Identifizierung chemischer Klassen durch Screening durch das Molecular Library Probe Production Network (MLPCN). Der Prozess beinhaltet die Verwendung von Piperidinen, die maßgeblich an der Erzeugung des Probes der ersten Generation beteiligt waren . Die genauen Synthesewege und Reaktionsbedingungen für ML399 sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass der strukturbasierte Designansatz verwendet wurde, um die Eigenschaften der Verbindung zu optimieren .
Analyse Chemischer Reaktionen
ML399 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
ML399 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Sonde verwendet, um die Interaktion zwischen Menin und Mixed-Lineage-Leukämie-Proteinen zu untersuchen.
Biologie: Es hilft beim Verständnis der biologischen Pfade, die an Leukämie beteiligt sind.
Medizin: Es wird bei der Entwicklung von therapeutischen Strategien zur Behandlung von Leukämie eingesetzt.
Industrie: Es wird bei der Produktion von Forschungschemikalien und Sonden für wissenschaftliche Studien eingesetzt
Wirkmechanismus
ML399 entfaltet seine Wirkung durch Hemmung der Interaktion zwischen Menin und Mixed-Lineage-Leukämie-Proteinen. Diese Hemmung stört die molekularen Pfade, die an der Entwicklung und Progression von Leukämie beteiligt sind. Die Verbindung zeigt starke und selektive Wirkungen in Leukämiezellen, was ihren spezifischen Wirkmechanismus bestätigt .
Wirkmechanismus
ML399 exerts its effects by inhibiting the interaction between menin and mixed lineage leukemia proteins. This inhibition disrupts the molecular pathways involved in the development and progression of leukemia. The compound demonstrates strong and selective effects in leukemia cells, validating its specific mechanism of action .
Vergleich Mit ähnlichen Verbindungen
ML399 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. ML227, dem Probe der ersten Generation. ML399 ist einzigartig aufgrund seiner verbesserten metabolischen Stabilität, erhöhten Potenz und verbesserten pharmakologischen Aktivität. Andere ähnliche Verbindungen umfassen verschiedene Piperidinderivate, die während des Screening-Prozesses identifiziert wurden .
Eigenschaften
CAS-Nummer |
1560968-49-1 |
|---|---|
Molekularformel |
C27H28FN3O2 |
Molekulargewicht |
445.53 |
IUPAC-Name |
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |
InChI-Schlüssel |
YLADDJNCJBCBJE-HHHXNRCGSA-N |
SMILES |
C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)




![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)



![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

